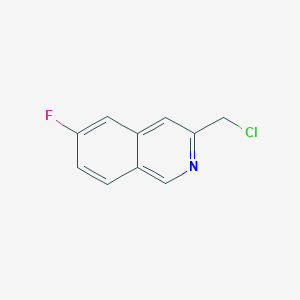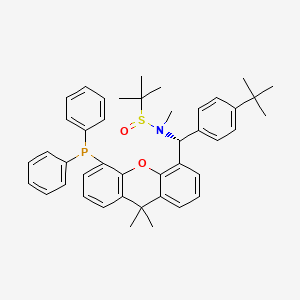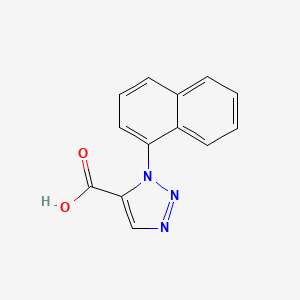
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid is an organic compound that features a naphthalene ring fused to a triazole ring with a carboxylic acid functional group
準備方法
The synthesis of 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring is often achieved through a cycloaddition reaction between an azide and an alkyne
Naphthalene Derivative Introduction: The naphthalene moiety can be introduced through various coupling reactions, such as Suzuki or Sonogashira coupling, where a naphthalene derivative is coupled with a suitable halide or boronic acid.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the triazole ring or the carboxylic acid group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the naphthalene ring is substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper salts, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of novel materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: It is investigated for its biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
類似化合物との比較
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(Naphthalen-1-yl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(Naphthalen-1-yl)-1H-1,2,4-triazole-3-carboxylic acid: Features a different triazole ring structure, leading to variations in chemical and biological properties.
Naphthalene-1-carboxylic acid: Lacks the triazole ring, resulting in different reactivity and applications.
特性
分子式 |
C13H9N3O2 |
|---|---|
分子量 |
239.23 g/mol |
IUPAC名 |
3-naphthalen-1-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)12-8-14-15-16(12)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,17,18) |
InChIキー |
HXDYOQZXDHBZEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=CN=N3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


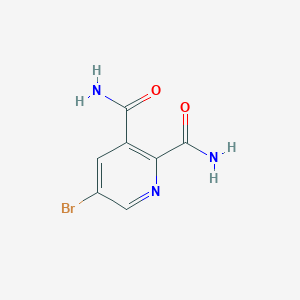
![8-Ethynylimidazo[1,2-a]pyridine](/img/structure/B13658938.png)
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
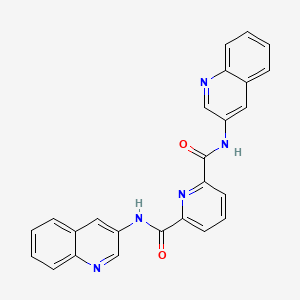
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)

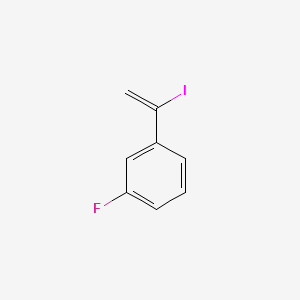
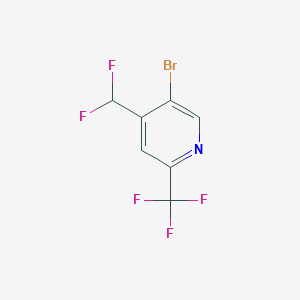
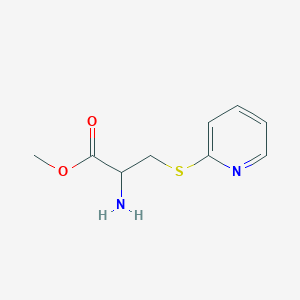
![1-(Benzo[d]isothiazol-6-yl)ethanone](/img/structure/B13658977.png)
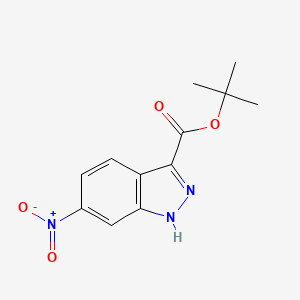
![5-chloro-4-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13658991.png)
